Cinnarizine-d8

CAS No.:

Cat. No.: VC13330805

Molecular Formula: C26H28N2

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H28N2 |

|---|---|

| Molecular Weight | 376.6 g/mol |

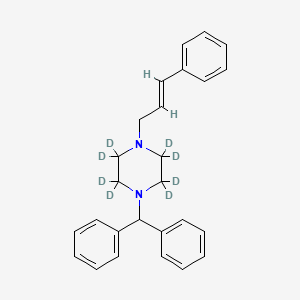

| IUPAC Name | 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine |

| Standard InChI | InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+/i19D2,20D2,21D2,22D2 |

| Standard InChI Key | DERZBLKQOCDDDZ-RVEWZOGKSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] |

| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Properties and Structural Analysis

Molecular and Structural Characteristics

Cinnarizine-d8 retains the core structure of cinnarizine, featuring a benzhydryl group and a cinnamyl-substituted piperazine ring. The deuterium atoms are strategically placed at the 2, 3, 5, and 6 positions of the piperazine moiety, as indicated by its IUPAC name: 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Exact Mass | 376.275 Da |

| Elemental Composition | C: 82.93%, H: 9.63%, N: 7.44% |

| LogP (Partition Coefficient) | 4.98 |

The high lipophilicity (LogP = 4.98) underscores its affinity for biological membranes, aligning with cinnarizine’s pharmacokinetic profile .

Spectroscopic and Chromatographic Behavior

In LC-MS/MS analyses, cinnarizine-d8 exhibits a parent ion at m/z 369.250 and a product ion at m/z 167.150, mirroring the fragmentation pattern of cinnarizine but shifted due to deuterium substitution . Chromatographic separation is typically achieved using a Hypurity C18 column with a methanol-ammonium acetate buffer (95:5), yielding baseline resolution between the analyte and internal standard .

Synthesis and Production

Cinnarizine-d8 is synthesized through deuterium exchange reactions, where hydrogen atoms on the piperazine ring are replaced with deuterium using heavy water () or deuterated reagents . The process requires specialized facilities to ensure isotopic purity >98%, as contamination with non-deuterated cinnarizine could compromise analytical accuracy .

Commercial production is often custom-based, with suppliers like LGC Standards and Hodoodo offering synthesis services at a minimum order of 1 gram . Lead times range from 2–3 months, reflecting the complexity of isotopic labeling .

Analytical Applications in Pharmacokinetics

Role as an Internal Standard

Cinnarizine-d8’s primary application lies in quantifying cinnarizine in human plasma during bioavailability studies. A validated LC-MS/MS method demonstrated a linear calibration range of 0.4–100 ng/mL, with precision (CV <15%) and accuracy (85–115%) meeting international guidelines . The internal standard corrects for variability in sample preparation and ionization efficiency, reducing inter-run variability by up to 40% .

Overcoming Bioanalytical Challenges

Cinnarizine’s low oral bioavailability (<20%) and susceptibility to first-pass metabolism necessitate sensitive detection methods . Cinnarizine-d8 addresses these challenges by enabling reliable quantification at sub-nanogram levels, even in hemolyzed or lipemic plasma .

Pharmacological and Mechanistic Insights

Calcium Channel Inhibition

Cinnarizine-d8 shares cinnarizine’s pharmacological activity, inhibiting L- and T-type calcium channels in guinea pig atrial cells with an IC50 of 1.5 µM . This dual blockade underlies its anti-vertigo and antiemetic effects, particularly in Meniere’s disease .

Histamine Receptor Antagonism

As a histamine H4 receptor antagonist (Ki = 142 nM), cinnarizine-d8 modulates immune responses and gastric acid secretion . In vivo studies show efficacy in reducing ethanol-induced gastric ulcers in rats at 10 mg/kg .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume